[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is a chiral phosphine ligand used in enantioselective organic chemical transformations . This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in asymmetric synthesis.
Preparation Methods
The synthesis of [S®]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide involves several steps. One common method includes the lithiation of a methylated ligand precursor, followed by trapping with chlorodicyclohexylphosphine . The reaction conditions typically involve low temperatures and inert atmospheres to prevent oxidation and moisture sensitivity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its sulfide form.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metals.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various transition metal catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[S®]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: It can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The compound exerts its effects by forming complexes with transition metals, which then participate in catalytic cycles. The phosphine ligand coordinates to the metal center, stabilizing it and enhancing its reactivity. This coordination can influence the electronic properties of the metal, facilitating various catalytic processes .
Comparison with Similar Compounds
Similar compounds include other chiral phosphine ligands such as:
Taniaphos: Known for its use in asymmetric hydrogenation and hydroformylation reactions.
SPhos: Used in Suzuki-Miyaura coupling and other cross-coupling reactions.
What sets [S®]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide apart is its unique combination of steric and electronic properties, which can provide higher selectivity and efficiency in certain catalytic processes .
Properties
Molecular Formula |
C32H48NOPS |
---|---|
Molecular Weight |
525.8 g/mol |
IUPAC Name |
(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(3,5-dimethylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C32H48NOPS/c1-24-21-25(2)23-26(22-24)31(33(6)36(34)32(3,4)5)29-19-13-14-20-30(29)35(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h13-14,19-23,27-28,31H,7-12,15-18H2,1-6H3/t31-,36+/m0/s1 |
InChI Key |
ODDIXFZVGYRXRF-SVXHESJVSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)[S@](=O)C(C)(C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C)C |
Origin of Product |
United States |
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